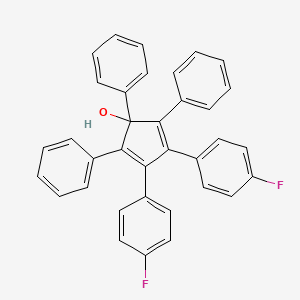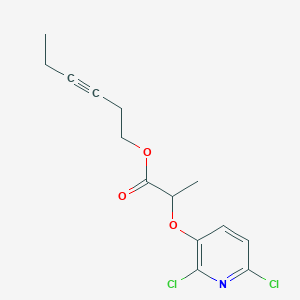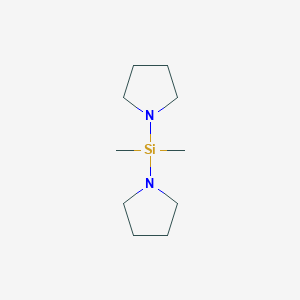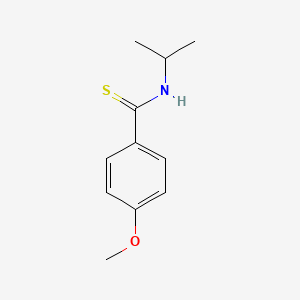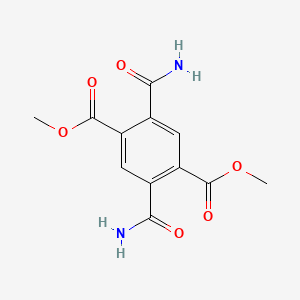
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14N2O6 It is a derivative of terephthalic acid, where the carboxyl groups are esterified with methanol and the benzene ring is substituted with carbamoyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dicarbamoylterephthalic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
科学的研究の応用
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: This compound has amino groups instead of carbamoyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: Lacks the carbamoyl groups, making it less versatile in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring, resulting in different physical and chemical properties.
Uniqueness
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and carbamoyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
CAS番号 |
63037-42-3 |
|---|---|
分子式 |
C12H12N2O6 |
分子量 |
280.23 g/mol |
IUPAC名 |
dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(17)7-3-6(10(14)16)8(12(18)20-2)4-5(7)9(13)15/h3-4H,1-2H3,(H2,13,15)(H2,14,16) |
InChIキー |
CWBODLDPZULRPG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N)C(=O)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
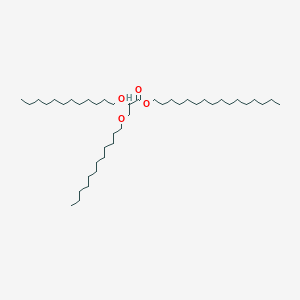
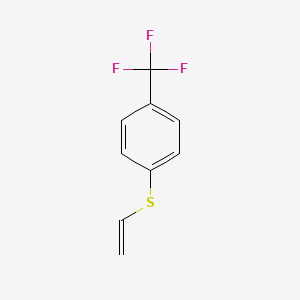
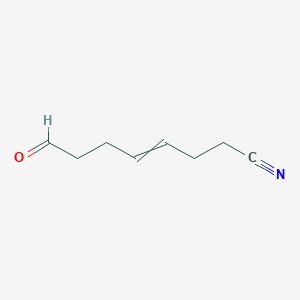
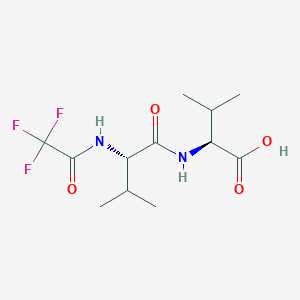
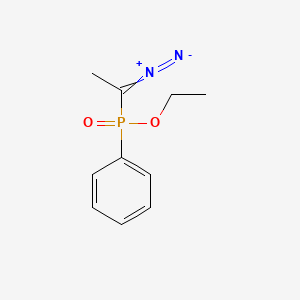
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
